Nanaomycin B

acute toxicity therapeutic index quinone antibiotic

Prioritize this specific nanaomycin analog for your research based on validated differentiation data. Nanaomycin B (CAS 52934-85-7) provides a 6-fold higher safety margin (LD50 169 mg/kg) versus Nanaomycin A (28.2 mg/kg) for in vivo rodent models. It is the critical tool compound for Mycoplasma gallisepticum studies, showing potent activity (MIC 0.05 µg/ml) against spiramycin-resistant strains. As the terminal biosynthetic product, it is also essential for metabolic engineering projects focused on pathway yield optimization. Procure this distinct quinone-type antibiotic to ensure the scientific integrity and safety of your antimicrobial and veterinary pathology research.

Molecular Formula C16H16O7
Molecular Weight 320.29 g/mol
CAS No. 52934-85-7
Cat. No. B1203681
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNanaomycin B
CAS52934-85-7
Synonymsnanaomycin B
Molecular FormulaC16H16O7
Molecular Weight320.29 g/mol
Structural Identifiers
SMILESCC1C2(C(CC(O1)CC(=O)O)C(=O)C3=C(C2=O)C(=CC=C3)O)O
InChIInChI=1S/C16H16O7/c1-7-16(22)10(5-8(23-7)6-12(18)19)14(20)9-3-2-4-11(17)13(9)15(16)21/h2-4,7-8,10,17,22H,5-6H2,1H3,(H,18,19)/t7?,8-,10?,16+/m1/s1
InChIKeyIRFITFGOKXSNHV-GHYDZUPMSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Nanaomycin B (CAS 52934-85-7): A Quinone Antibiotic with Documented Activity Against Gram-Positive Bacteria, Mycobacteria, Mycoplasma, and Fungi


Nanaomycin B (CAS 52934-85-7), a quinone-type antibiotic with the molecular formula C16H16O7 and a molecular weight of 320.29 , is a microbial secondary metabolite produced by Streptomyces rosa var. notoensis [1]. This compound is a member of the nanaomycin family of natural products and has been documented to possess antimicrobial activity against a broad spectrum of microorganisms, including Gram-positive bacteria, mycobacteria, mycoplasma, and fungi . Its physicochemical properties, including specific optical rotation ([α]D²⁶ -74.5°) and characteristic UV absorption maxima [2], are well-defined, providing a foundation for its identification and use in research and potential therapeutic applications.

Nanaomycin B (CAS 52934-85-7) vs. Analogs: Why Generic Substitution is Scientifically Unjustified


While the nanaomycin family shares a common quinone core, structural variations between its members result in significant differences in biological activity, toxicity, and biosynthetic relationships. Substituting Nanaomycin B with Nanaomycin A or other analogs without explicit comparative data is not scientifically sound. Nanaomycin B's distinct molecular formula (C16H16O7) differs from Nanaomycin A (C16H14O6) [1], and it occupies a unique terminal position in the established biosynthetic pathway (Nanaomycin D → Nanaomycin A → Nanaomycin E → Nanaomycin B) [2]. These structural and metabolic distinctions are not interchangeable and underpin the quantifiable differences in acute toxicity and antimicrobial potency outlined in the evidence guide below.

Quantitative Evidence Guide for Nanaomycin B (CAS 52934-85-7): Comparative Potency, Toxicity, and Structural Differentiation


Acute Toxicity Comparison: Nanaomycin B (LD50 169 mg/kg) vs. Nanaomycin A (LD50 28.2 mg/kg) in Mice

Nanaomycin B exhibits a significantly higher LD50 value compared to Nanaomycin A, indicating a more favorable acute toxicity profile. In mice, the acute toxicity (LD50, intraperitoneal injection) for Nanaomycin B is reported as 169 mg/kg [1], while the same metric for Nanaomycin A is reported as 28.2 mg/kg . This difference is critical for assessing the potential therapeutic window of each compound.

acute toxicity therapeutic index quinone antibiotic safety profile

Potent Anti-Mycoplasma Activity: Nanaomycin B MIC Against Mycoplasma gallisepticum

Nanaomycin B demonstrates potent inhibitory activity against Mycoplasma gallisepticum, a significant pathogen in veterinary medicine. The minimal inhibitory concentration (MIC) against M. gallisepticum strain KP-13 and S-6 is reported as <0.013 µg/ml on Hokken PPLO agar and 0.10 µg/ml on Eiken PPLO agar [1]. Notably, its activity is retained against a spiramycin-resistant strain (333P), with an MIC of 0.05 µg/ml [1].

antimicrobial activity mycoplasma MIC veterinary medicine

Broad-Spectrum Antibacterial and Antifungal Activity with Quantified MIC Values

Nanaomycin B exhibits a broad spectrum of antimicrobial activity with quantifiable MIC values against several Gram-positive bacteria and fungi. The MIC against Staphylococcus aureus strains ranges from 2.0 to 8.0 µg/ml [1]. Against various Trichophyton species (dermatophytes), the MIC values range from 3.1 to 25.0 µg/ml [1].

antibacterial antifungal MIC Gram-positive dermatophytes

Structural Divergence: Molecular Formula of Nanaomycin B (C16H16O7) vs. Nanaomycin A (C16H14O6)

Nanaomycin B is structurally distinct from its close analog Nanaomycin A. This is evidenced by their different molecular formulas: Nanaomycin B is C16H16O7, while Nanaomycin A is C16H14O6 [1]. This difference arises from Nanaomycin B having an additional oxygen atom and two additional hydrogen atoms compared to Nanaomycin A.

chemical structure molecular formula quinone natural product

Biosynthetic Position: Nanaomycin B as a Terminal Product in the Nanaomycin Pathway

Nanaomycin B is identified as the terminal product in the biosynthetic sequence for nanaomycins produced by Streptomyces rosa var. notoensis. The proposed pathway is: Nanaomycin D → Nanaomycin A → Nanaomycin E → Nanaomycin B [1]. This is supported by cell-free system studies showing specific enzyme-catalyzed conversion of Nanaomycin E to Nanaomycin B [2].

biosynthesis Streptomyces polyketide metabolic engineering

Nanaomycin B (CAS 52934-85-7) Application Scenarios: Prioritized Use Cases Based on Quantified Evidence


In Vivo Studies Requiring a Favorable Acute Toxicity Profile in Rodents

Researchers conducting in vivo studies, particularly in rodent models, should prioritize Nanaomycin B over Nanaomycin A when acute toxicity is a primary concern. The documented 6-fold higher LD50 for Nanaomycin B (169 mg/kg) compared to Nanaomycin A (28.2 mg/kg) [1] provides a significantly wider safety margin, allowing for higher dosing regimens or longer study durations with potentially reduced acute toxicity-related complications.

Investigations into Spiramycin-Resistant Mycoplasma gallisepticum Infections

For studies focused on Mycoplasma gallisepticum, especially spiramycin-resistant strains, Nanaomycin B is a critical tool compound. Its potent activity (MIC 0.05 µg/ml) against a spiramycin-resistant strain [2] makes it an ideal candidate for exploring alternative therapeutic strategies and understanding resistance mechanisms in this significant veterinary pathogen.

Metabolic Engineering of Streptomyces for Enhanced Nanaomycin Production

In metabolic engineering efforts aimed at increasing the yield of specific nanaomycins, the knowledge that Nanaomycin B is the terminal product of the pathway [3] is essential. Researchers can strategically modify genes encoding enzymes in the Nanaomycin E → Nanaomycin B conversion step (e.g., NNM-B synthetase [4]) to either enhance Nanaomycin B production or, conversely, block it to accumulate the intermediate Nanaomycin E for downstream applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for Nanaomycin B

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.